N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride
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Overview
Description
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole cyclization, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted carbazole derivatives .
Scientific Research Applications
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-methyl-9H-carbazole: Shares the core carbazole structure but lacks the benzyl and ethylamine groups.
N-Benzylcarbazole: Contains the benzyl group but lacks the methoxy and ethylamine groups.
1-Methylcarbazole: Lacks the benzyl, methoxy, and ethylamine groups.
Uniqueness
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93841-56-6 |
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Molecular Formula |
C23H25ClN2O |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-benzyl-2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C23H24N2O.ClH/c1-16-18(12-13-24-15-17-6-4-3-5-7-17)8-10-20-21-14-19(26-2)9-11-22(21)25-23(16)20;/h3-11,14,24-25H,12-13,15H2,1-2H3;1H |
InChI Key |
OTAIZXVGAYBMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCNCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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